molecular formula C8H11NO4 B1488376 (E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1704290-89-0

(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1488376
CAS RN: 1704290-89-0
M. Wt: 185.18 g/mol
InChI Key: SDZZIBYEIFNDJE-OWOJBTEDSA-N
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Description

“1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It appears as a yellow oil .


Molecular Structure Analysis

The molecular structure of “1-[3-(hydroxymethyl)azetidin-1-yl]ethan-1-one” can be represented by the SMILES notation: CC(=O)N1CC(CO)C1 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 281.8±13.0 °C and a predicted density of 1.154±0.06 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Neuroprotective Agent Synthesis

A study by Drysdale et al. (2000) described the synthesis and structure-activity relationship of a series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds were identified as the most potent inhibitors of this enzyme to date, with specific derivatives preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages, indicating potential neuroprotective benefits Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents.

Antibacterial Compound Development

El-Hashash et al. (2015) reported the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a novel series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds, prepared under Aza–Michael addition conditions, were further modified to produce novel heterocycles, with antibacterial activity evaluations indicating their potential as antibacterial agents Synthesis of Novel Heterocyclic Compounds with Expected Antibacterial Activities from 4-(4-Bromophenyl)-4-oxobut-2-enoic Acid.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(E)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-5-6-3-9(4-6)7(11)1-2-8(12)13/h1-2,6,10H,3-5H2,(H,12,13)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZZIBYEIFNDJE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3-(hydroxymethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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